molecular formula C16H18N4OS B7814966 4-[(2-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

4-[(2-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B7814966
M. Wt: 314.4 g/mol
InChI Key: LAYQBGQGDXIWFS-UHFFFAOYSA-N
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Description

4-[(2-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a hydroxypropylamino group, a methylphenyl group, and a methylthio group attached to a pyrimidine ring with a carbonitrile functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between malononitrile and an appropriate aldehyde in the presence of a base.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.

    Attachment of the Hydroxypropylamino Group: The hydroxypropylamino group is added through a nucleophilic substitution reaction with 2-hydroxypropylamine.

    Addition of the Methylphenyl Group: The methylphenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the methylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxypropylamino group, with reagents such as alkyl halides or acyl chlorides.

Properties

IUPAC Name

4-(2-hydroxypropylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-10-4-6-12(7-5-10)14-13(8-17)15(18-9-11(2)21)20-16(19-14)22-3/h4-7,11,21H,9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYQBGQGDXIWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC(C)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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